molecular formula C17H18N2O2 B2419127 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)furan-2-carboxamide CAS No. 1396806-62-4

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)furan-2-carboxamide

Cat. No.: B2419127
CAS No.: 1396806-62-4
M. Wt: 282.343
InChI Key: BRGOIVMSDHTMAB-UHFFFAOYSA-N
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a carboxamide group, and a but-2-yn-1-yl chain substituted with a benzyl(methyl)amino group

Mechanism of Action

Mode of Action

Electrophilic Substitution: Indole derivatives, including our compound, readily undergo electrophilic substitution reactions due to the excess π-electrons delocalization in their benzenoid nucleus . This property allows them to interact with various biological macromolecules.

Potential Interactions:

Biochemical Pathways

Antiviral Activity: Indole derivatives have demonstrated antiviral properties. For instance:

Action Environment

Environmental Factors:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of propargyl bromide with benzylmethylamine in the presence of a base such as potassium carbonate to form the intermediate N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)amine.

    Coupling with furan-2-carboxylic acid: The intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The alkyne group in the but-2-yn-1-yl chain can be reduced to form the corresponding alkene or alkane.

    Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)picolinamide: Similar structure with a picolinamide group instead of a furan-2-carboxamide group.

    N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-19(14-15-8-3-2-4-9-15)12-6-5-11-18-17(20)16-10-7-13-21-16/h2-4,7-10,13H,11-12,14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGOIVMSDHTMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)C1=CC=CO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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